3-Ethyl-2,3,6-trimethylheptane
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Overview
Description
3-Ethyl-2,3,6-trimethylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its complex structure, featuring multiple branching points, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3,6-trimethylheptane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an alkane in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These methods break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are often used to facilitate these reactions under high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,3,6-trimethylheptane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert but can react under specific conditions.
Common Reagents and Conditions:
Halogenation: In the presence of ultraviolet light or heat, this compound can react with halogens (e.g., chlorine or bromine) to form haloalkanes.
Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.
Cracking: Under high temperatures and pressures, it can be cracked into smaller hydrocarbons.
Major Products:
Haloalkanes: Formed during halogenation.
Carbon Dioxide and Water: Produced during combustion.
Smaller Hydrocarbons: Resulting from cracking processes.
Scientific Research Applications
3-Ethyl-2,3,6-trimethylheptane is used in various scientific research applications due to its unique structure and properties:
Chemistry: It serves as a model compound for studying the behavior of branched alkanes in various chemical reactions.
Biology: Its interactions with biological membranes can be studied to understand the effects of hydrocarbon chains on membrane fluidity.
Medicine: While not directly used as a drug, its derivatives may be explored for pharmaceutical applications.
Industry: It is used in the formulation of specialty fuels and lubricants due to its stability and energy content.
Mechanism of Action
As an alkane, 3-Ethyl-2,3,6-trimethylheptane does not have a specific mechanism of action in biological systems. its physical properties, such as hydrophobicity and molecular size, can influence its interactions with other molecules. In chemical reactions, it acts as a substrate that can undergo substitution or combustion, depending on the conditions.
Comparison with Similar Compounds
2,3,6-Trimethylheptane: Similar in structure but lacks the ethyl group at the third carbon.
3-Ethyl-2,2,6-trimethylheptane: Another branched alkane with a slightly different branching pattern.
Uniqueness: 3-Ethyl-2,3,6-trimethylheptane is unique due to its specific branching, which can affect its boiling point, melting point, and reactivity compared to other similar alkanes. Its structure provides a valuable model for studying the effects of branching on the physical and chemical properties of hydrocarbons.
Properties
CAS No. |
62198-60-1 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,3,6-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-12(6,11(4)5)9-8-10(2)3/h10-11H,7-9H2,1-6H3 |
InChI Key |
KOVQAKVRXODFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCC(C)C)C(C)C |
Origin of Product |
United States |
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